molecular formula C10H12ClN3S B2841959 N-(2-chlorophenyl)-N'-[(dimethylamino)methylene]thiourea CAS No. 99590-59-7

N-(2-chlorophenyl)-N'-[(dimethylamino)methylene]thiourea

Cat. No. B2841959
CAS RN: 99590-59-7
M. Wt: 241.74
InChI Key: QVWZKHJVVPBCMP-KPKJPENVSA-N
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Description

N-(2-chlorophenyl)-N'-[(dimethylamino)methylene]thiourea, commonly known as DMTU, is a chemical compound that has been widely used in scientific research due to its unique properties. DMTU is a thiourea derivative that has been synthesized for the first time in 1973 by H. J. Albers and his colleagues. Since then, DMTU has been used in various fields of research such as biochemistry, pharmacology, and toxicology.

Scientific Research Applications

Crystal Structure and Synthesis

Research has been conducted on the synthesis and characterization of related thiourea compounds, including their crystal structure analysis. For instance, Saeed and Parvez (2005) synthesized 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea, characterized by IR, 1H, and 13C NMR, mass spectroscopy, and elemental analysis. X-ray diffraction data confirmed its crystal structure, highlighting the significance of intramolecular hydrogen bonds and the formation of dimers through intermolecular interactions (Saeed & Parvez, 2005)(Saeed & Parvez, 2005).

Application in Polymerization Processes

Thiourea dioxide, a related compound, has been utilized as a green and affordable reducing agent in the activators regenerated by electron transfer (ARGET) process of Atom Transfer Radical Polymerization (ATRP), demonstrating its versatility and efficiency in the controlled polymerization of a wide range of monomers (Mendonça et al., 2019)(Mendonça et al., 2019).

Catalysis and Organic Synthesis

A study by Arisawa et al. (2012) investigated the rhodium-catalyzed cleavage reaction of aryl methyl ethers with thioesters, using S-(p-Chlorophenyl) p-(dimethylamino)benzothioate for the reaction, showcasing the potential of thiourea derivatives in facilitating complex organic transformations (Arisawa et al., 2012)(Arisawa et al., 2012).

Material Science and Photostabilization

In material science, new thiophene derivatives, including those related to N-(2-chlorophenyl)-N'-[(dimethylamino)methylene]thiourea, have been synthesized for applications such as photostabilizers for rigid poly(vinyl chloride), demonstrating their effectiveness in reducing the level of photodegradation (Balakit et al., 2015)(Balakit et al., 2015).

Corrosion Inhibition

Arylthiophene derivatives have been evaluated for their corrosion inhibition properties on C-steel in acidic solutions, indicating their potential as effective corrosion inhibitors due to their high inhibition efficiency and ability to form protective films on the metal surface (Fouda et al., 2019)(Fouda et al., 2019).

properties

IUPAC Name

(3E)-1-(2-chlorophenyl)-3-(dimethylaminomethylidene)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3S/c1-14(2)7-12-10(15)13-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,13,15)/b12-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWZKHJVVPBCMP-KPKJPENVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=S)NC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C(=S)NC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-N'-[(dimethylamino)methylene]thiourea

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